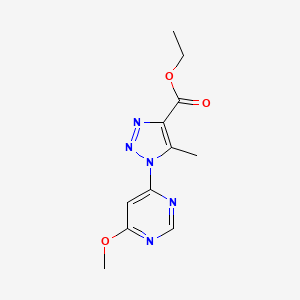
ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal applications, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth. The methoxy and triazole groups play a crucial role in binding to the active site of the target protein, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Ethyl 1-(6-methoxy-4-pyrimidinyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy group and the triazole ring enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N5O3 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 1-(6-methoxypyrimidin-4-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H13N5O3/c1-4-19-11(17)10-7(2)16(15-14-10)8-5-9(18-3)13-6-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
ZCVIGOFWZUDYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC(=NC=N2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















